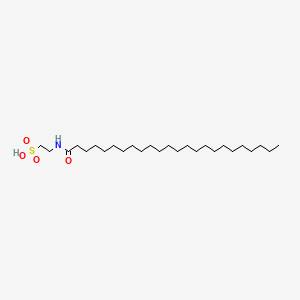

N-二十二酰基牛磺酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Lignoceroyl taurine is one of several novel taurine-conjugated fatty acids discovered during mass spectrometry lipidomic analysis of brain and spinal cord material from mice . It is a substrate of Fatty Acid Amide Hydrolase (FAAH), but it is hydrolyzed 2,000 times more slowly than oleoyl ethanolamide by FAAH .

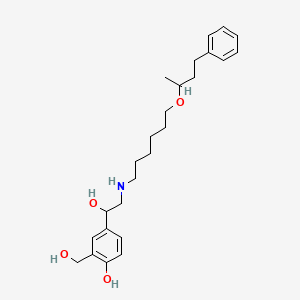

Molecular Structure Analysis

The molecular formula of N-Lignoceroyl taurine is C26H53NO4S . The exact mass is 475.369531 . Unfortunately, the specific molecular structure is not provided in the available resources.科学研究应用

- N-Lignoceroyl Taurine was discovered during lipidomic analysis of brain and spinal cord material from mice . Researchers have explored its potential neuroprotective effects, although further investigation is needed.

- Singh et al. identified taurine (including N-Lignoceroyl Taurine) as an endogenously produced anti-inflammatory molecule . Its role in modulating immune responses warrants further exploration.

- Taurine, including N-Lignoceroyl Taurine, has been associated with anti-aging properties and immune system support . Further research could elucidate its role in immunosenescence.

- Although taurine has been used in nephrotoxic animal models, its therapeutic application remains limited. Investigating its anti-renal-injury properties is crucial .

- N-Lignoceroyl Taurine is a substrate of fatty acid amide hydrolase (FAAH). Understanding its slow hydrolysis by FAAH could provide insights into lipid signaling pathways .

Neuroprotection and Brain Health

Anti-Inflammatory Properties

Anti-Aging and Immunosenescence

Renal Function

FAAH Substrate

未来方向

Taurine has been identified as an attractive protective agent for a broad spectrum of oxidative stress-induced pathologies caused by chemical agents, toxins, certain diseases, and several potential therapeutic options . Further clinical studies are required to support the ameliorative effect of taurine against oxidative stress . The role of N-Lignoceroyl taurine in these contexts could be a potential area of future research.

属性

IUPAC Name |

2-(tetracosanoylamino)ethanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H53NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27-24-25-32(29,30)31/h2-25H2,1H3,(H,27,28)(H,29,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCFSFYOVZMRHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H53NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10703035 |

Source

|

| Record name | 2-(Tetracosanoylamino)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Lignoceroyl Taurine | |

CAS RN |

807370-75-8 |

Source

|

| Record name | 2-(Tetracosanoylamino)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of N-Lignoceroyl Taurine being associated with ANGPTL4/8 specifically after exercise training, and not at baseline?

A1: The study found that N-Lignoceroyl Taurine was significantly associated with ANGPTL4/8 only after 20 weeks of exercise training, suggesting a potential role of this metabolite in the body's response to exercise. [] This observation implies that exercise training might induce changes in metabolic pathways that involve both ANGPTL4/8 and N-Lignoceroyl Taurine. Further research is needed to elucidate the specific mechanisms underlying this association and its implications for exercise physiology and potential therapeutic targets.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-N-[(5-Cyano-2-nitrophenyl)methyl]-N-[1-(hydroxymethyl)-2-phenylethyl]thiophene-2-sulfonamide](/img/structure/B566106.png)

![Sodium;[methyl-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)amino]methanesulfonate](/img/structure/B566115.png)

![(1S,3As,3bS,5aR,9aR,9bS,11aS)-N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B566117.png)

![2-[3-(1H-Indol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B566124.png)

![1-(1H-Pyrrolo[3,2-b]pyridin-6-yl)cyclopropanamine](/img/structure/B566127.png)